Hexahydro-1H-isoindol-4(2H)-one is a heterocyclic organic compound characterized by its unique six-membered ring structure containing nitrogen. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula for hexahydro-1H-isoindol-4(2H)-one is C₈H₉NO, and it has a molecular weight of 151.16 g/mol. It typically appears as a colorless to pale yellow liquid or solid.
Hexahydro-1H-isoindol-4(2H)-one can be derived from phthalimide and its derivatives, which are commonly found in various chemical reactions. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and chemical reactivity.
Hexahydro-1H-isoindol-4(2H)-one can be synthesized through several methods, with the reduction of phthalimide derivatives being the most common approach. Here are some notable synthesis routes:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, particularly during hydrogenation processes. The choice of solvent also plays a crucial role in determining the efficiency of the reaction.
The molecular structure of hexahydro-1H-isoindol-4(2H)-one consists of a saturated isoindole framework with a carbonyl group at position four. The key structural features include:
The compound's structural formula can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure of hexahydro-1H-isoindol-4(2H)-one. For instance, NMR provides insights into the hydrogen environments within the molecule, while IR can identify functional groups based on characteristic absorption bands.
Hexahydro-1H-isoindol-4(2H)-one is involved in several types of chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
Hexahydro-1H-isoindol-4(2H)-one exhibits biological activity primarily through its interaction with specific molecular targets in biological systems. It may function as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate interaction and inhibiting various biochemical pathways. This mechanism underlies its potential therapeutic effects in treating diseases .
Hexahydro-1H-isoindol-4(2H)-one typically exhibits the following physical properties:
The compound is characterized by:
Relevant data from spectroscopic analyses help elucidate these properties further.
Hexahydro-1H-isoindol-4(2H)-one has diverse applications across several scientific fields:
Isoindole derivatives have evolved from serendipitous discoveries to rationally designed therapeutic agents, marking significant milestones in medicinal chemistry. The isoindole nucleus—a bicyclic structure featuring a benzene ring fused to a pyrrole ring—provides a versatile platform for bioactivity optimization. Early interest emerged with the notorious agent thalidomide (introduced in the 1950s), whose R-enantiomer demonstrated sedative-hypnotic properties while the S-enantiomer caused teratogenic effects. Despite this setback, research revealed thalidomide’s immunomodulatory and antiangiogenic capabilities, leading to its repurposing for multiple myeloma and leprosy complications [1] [5]. Subsequent structural refinements birthed lenalidomide and pomalidomide, which retained the core α-(isoindolinon-2-yl)-glutarimide structure but exhibited enhanced immunomodulatory activity and reduced toxicity [1]. Beyond oncology, isoindole derivatives like lurasidone (antipsychotic) and apremilast (psoriasis/psoriatic arthritis) underscore the scaffold’s therapeutic breadth [5]. The historical trajectory illustrates a shift from empirical observation toward structure-based design, positioning hexahydro-1H-isoindol-4(2H)-one as a contemporary focus for its saturated, conformationally constrained architecture.
Table 1: Key Isoindole Derivatives in Therapeutic Development
Compound | Therapeutic Indication | Significance |
---|---|---|
Thalidomide | Multiple myeloma, Leprosy | First immunomodulatory agent; highlighted enantiomer-specific toxicity |
Lenalidomide | Multiple myeloma, MDS | Improved safety profile; enhanced TNF-α inhibition |
Pomalidomide | Multiple myeloma | Direct antitumor activity; pleiotropic mechanism |
Lurasidone | Schizophrenia, Bipolar disorder | Atypical antipsychotic with minimal metabolic side effects |
Apremilast | Psoriasis, Psoriatic arthritis | PDE4 inhibitor; oral small-molecule therapy |
Bicyclic scaffolds like hexahydro-1H-isoindol-4(2H)-one offer distinct advantages in drug design due to their conformational rigidity, chirality, and three-dimensional complexity. These features enable precise spatial orientation of pharmacophores, enhancing target selectivity and metabolic stability. The partially saturated hexahydroisoindole core reduces planarity compared to aromatic phthalimides, diminishing off-target interactions while improving solubility [2] [8]. This is critical for CNS-targeted agents, where blood-brain barrier (BBB) penetration is essential. Studies confirm that hexahydroisoindole derivatives exhibit "good BBB and CNS permeabilities," facilitating neurotherapeutic applications [1]. Additionally, the scaffold’s stereochemical diversity allows optimization of enantioselective binding—exemplified by prolyl oligopeptidase (POP) inhibitors where (3aS)-stereoisomers achieved sub-nanomolar Ki values [2]. The scaffold’s adaptability supports diverse functionalizations: N-alkylation, carbonyl group modifications, or ring fusion, enabling tailored interactions with enzymes (e.g., cholinesterases) and receptors (e.g., cereblon) [9]. Consequently, hexahydroisoindoles serve as "privileged motifs" for addressing multifactorial diseases like Alzheimer’s, where multi-target ligands are advantageous [2] [9].
Table 2: Comparative Properties of Bicyclic Scaffolds in Drug Design
Scaffold | Rigidity | Chirality Potential | BBB Permeability | Key Therapeutic Applications |
---|---|---|---|---|
Phthalimide | Moderate | Low | Variable | Anticancer, Immunomodulation |
Hexahydroisoindolone | High | High | High | Neurodegenerative diseases, POP inhibition |
Isoindoline-1,3-dione | Moderate | Low | Moderate | Cholinesterase inhibition |
Tetrahydrothiazolo[2,3-a]isoindole | High | High | Low–Moderate | Antimicrobial agents |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7